2-(3-Methyl-2-nitrophenyl)acetonitrile
Overview
Description
2-(3-Methyl-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H8N2O2 It is a nitrile derivative characterized by the presence of a nitro group and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-nitrophenyl)acetonitrile typically involves the nitration of o-toluonitrile. The nitration process can be carried out using a nitrating agent such as NO2+ BF4-. The reaction conditions often include maintaining a controlled temperature to ensure the selective nitration of the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(3-Methyl-2-aminophenyl)acetonitrile.
Substitution: Various substituted acetonitrile derivatives.
Oxidation: 2-(3-Methyl-2-nitrophenyl)acetic acid.
Scientific Research Applications
2-(3-Methyl-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of biologically active compounds. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitrobenzonitrile
- 2-(Methyl(3-nitrophenyl)amino)acetonitrile
Comparison
Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
2-(3-methyl-2-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-3-2-4-8(5-6-10)9(7)11(12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUQKLCGZUEVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549193 | |
Record name | (3-Methyl-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91192-25-5 | |
Record name | (3-Methyl-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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